molecular formula C58H73N7O17 B1665494 Anidulafungin CAS No. 166663-25-8

Anidulafungin

Cat. No.: B1665494
CAS No.: 166663-25-8
M. Wt: 1140.2 g/mol
InChI Key: JHVAMHSQVVQIOT-MFAJLEFUSA-N
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Mechanism of Action

Target of Action

This enzyme plays a crucial role in the synthesis of 1,3-β-D-glucan , a major component of the fungal cell wall .

Mode of Action

Anidulafungin inhibits the action of glucan synthase, thereby preventing the formation of 1,3-β-D-glucan . This inhibition disrupts the integrity of the fungal cell wall, leading to osmotic instability and ultimately, cell death .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the synthesis of the fungal cell wall. By inhibiting glucan synthase, this compound disrupts the production of 1,3-β-D-glucan, a key structural component of the cell wall . This disruption affects the cell wall’s integrity and stability, leading to cell death .

Pharmacokinetics

This compound exhibits reliable and safe dosing, with minimal variability in pharmacokinetics across patients with a wide spectrum of fungal infections . It is unique because it slowly degrades in humans, undergoing a process of biotransformation rather than being metabolized . This compound has an elimination half-life of 27 to 50 hours, and it is primarily excreted in the feces (approximately 30%) and less than 1% in urine .

Result of Action

The primary result of this compound’s action is the death of fungal cells. By inhibiting the synthesis of 1,3-β-D-glucan, this compound disrupts the fungal cell wall, leading to osmotic instability and cell death . This makes this compound effective in the treatment of several types of Candida infections, including candidemia, intra-abdominal abscess, peritonitis, and esophageal candidiasis .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can potentially interact with this compound, affecting its action. This suggests that this compound has a strong action environment, making it a valuable asset in the management of serious and difficult-to-treat fungal infections .

Future Directions

Anidulafungin has shown potential in the treatment of viral diseases, in addition to its FDA-approved use as an antifungal . Further evaluation of the antiviral effects of echinocandins and their clinical importance for patients with infection of viruses is suggested .

Biochemical Analysis

Biochemical Properties

Anidulafungin inhibits glucan synthase, an enzyme present in fungal, but not mammalian cells . This results in the inhibition of the formation of 1,3-β-D-glucan, an essential component of the fungal cell wall . The disruption of this synthesis leads to osmotic instability and ultimately, fungal cell death .

Cellular Effects

This compound has a potent in vitro activity against many Candida, as well as some Aspergillus . It prevents the normal development of fungal cell walls. In the presence of this compound, fungal cells have incomplete or defective cell walls, making them fragile or unable to grow .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of (1→3)-β-D-glucan synthase, an enzyme important to the synthesis of the fungal cell wall . This results in the reduction of 1,3-β-D-glucan, an essential component of the fungal cell wall, leading to osmotic instability and cell death .

Temporal Effects in Laboratory Settings

This compound undergoes slow chemical degradation at physiological temperature and pH to a ring-opened peptide that lacks antifungal activity . This slow degradation process contributes to its long-lasting effects against fungal cells.

Dosage Effects in Animal Models

In a dose-ranging study comparing the efficacy of this compound, fluconazole, or amphotericin B in immunosuppressed rabbits with esophageal candidiasis due to fluconazole-resistant C. albicans, treatment with this compound demonstrated a significant dose-dependent clearance of C. albicans from all sites .

Metabolic Pathways

This compound is not metabolized by the liver and does not involve the cytochrome P450 (CYP450) isoenzymes . It undergoes slow chemical hydrolysis to an open-ring peptide that lacks antifungal activity .

Transport and Distribution

The distribution of this compound into organs and tissue is widely variable. It is concentrated in the liver, spleen, and gut, and is present in equal concentrations in plasma and lung .

Subcellular Localization

This compound is localized to the cell surface where it exerts its antifungal activity . It does not enter the cell but binds to the fungal cell wall, disrupting its structure and leading to cell death .

Chemical Reactions Analysis

Types of Reactions: Anidulafungin undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various degradation products.

    Reduction: Reduction reactions can modify the functional groups present in this compound.

    Substitution: Substitution reactions can introduce different substituents into the this compound molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve reagents like halogens and organometallic compounds.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can have different antifungal properties .

Scientific Research Applications

Anidulafungin has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Properties

IUPAC Name

N-[(3S,6S,9S,11R,15S,18S,20R,21R,24S,25S,26S)-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-3,15-bis[(1R)-1-hydroxyethyl]-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-4-[4-(4-pentoxyphenyl)phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C58H73N7O17/c1-5-6-7-24-82-40-22-18-35(19-23-40)33-10-8-32(9-11-33)34-12-14-37(15-13-34)51(74)59-41-26-43(70)54(77)63-56(79)47-48(71)29(2)27-65(47)58(81)45(31(4)67)61-55(78)46(50(73)49(72)36-16-20-38(68)21-17-36)62-53(76)42-25-39(69)28-64(42)57(80)44(30(3)66)60-52(41)75/h8-23,29-31,39,41-50,54,66-73,77H,5-7,24-28H2,1-4H3,(H,59,74)(H,60,75)(H,61,78)(H,62,76)(H,63,79)/t29-,30+,31+,39+,41-,42-,43+,44-,45-,46-,47-,48-,49-,50-,54+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHVAMHSQVVQIOT-MFAJLEFUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)NC4CC(C(NC(=O)C5C(C(CN5C(=O)C(NC(=O)C(NC(=O)C6CC(CN6C(=O)C(NC4=O)C(C)O)O)C(C(C7=CC=C(C=C7)O)O)O)C(C)O)C)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)N[C@H]4C[C@H]([C@H](NC(=O)[C@@H]5[C@H]([C@H](CN5C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]6C[C@H](CN6C(=O)[C@@H](NC4=O)[C@@H](C)O)O)[C@@H]([C@H](C7=CC=C(C=C7)O)O)O)[C@@H](C)O)C)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C58H73N7O17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1140.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Anidulafungin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014506
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
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Solubility

Practically insoluble, 5.64e-02 g/L
Record name Anidulafungin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00362
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Record name Anidulafungin
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Anidulafungin is a semi-synthetic echinocandin with antifungal activity. Anidulafungin inhibits glucan synthase, an enzyme present in fungal, but not mammalian cells. This results in inhibition of the formation of 1,3-β-D-glucan, an essential component of the fungal cell wall, ultimately leading to osmotic instability and cell death.
Record name Anidulafungin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00362
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CAS No.

166663-25-8
Record name Anidulafungin [USAN:INN:BAN]
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Record name Anidulafungin
Source DrugBank
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Record name 1-[(4R,5R)-4,5-Dihydroxy-N2-[[4"-(pentyloxy)[1,1':4',1"-terphenyl]-4-yl]carbonyl] -L-ornithine
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Record name ANIDULAFUNGIN
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Record name Anidulafungin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014506
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mechanism of action of Anidulafungin?

A1: this compound exerts its antifungal activity by inhibiting the synthesis of 1,3-β-D-glucan [], a crucial component of the fungal cell wall. [, , , ]

Q2: How does the inhibition of 1,3-β-D-glucan synthesis impact fungal cells?

A2: The inhibition of 1,3-β-D-glucan synthesis weakens the structural integrity of the fungal cell wall, leading to cell lysis and death. [, ]

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C58H73N7O17, and its molecular weight is 1140.3 g/mol. []

Q4: How stable is this compound in solution?

A4: this compound exhibits slow, nonenzymatic chemical degradation in solution. []

Q5: How is this compound primarily metabolized and eliminated?

A5: this compound undergoes slow chemical degradation and is primarily eliminated through fecal excretion, predominantly as degradation products. [] Only a small fraction (10%) is eliminated as unchanged drug. []

Q6: Does renal or hepatic impairment affect this compound's pharmacokinetics?

A6: Due to its unique chemical degradation pathway, this compound's pharmacokinetics are not significantly altered by renal or hepatic impairment. []

Q7: What is the primary pharmacokinetic-pharmacodynamic (PK-PD) index that predicts the efficacy of this compound?

A7: Both the ratio of the area under the concentration-time curve from 0 to 24 h (AUC0-24) to the minimum inhibitory concentration (MIC) and the ratio of the maximum serum drug concentration (Cmax) to the MIC are strongly predictive of this compound's efficacy. []

Q8: How does this compound's in vitro activity compare to that of Fluconazole against Candida species?

A8: In vitro studies have shown that this compound has greater potency than Fluconazole against various Candida species, including those resistant to azoles. [, , ]

Q9: Has this compound demonstrated in vivo efficacy against Candida infections?

A9: Yes, this compound has demonstrated significant in vivo efficacy against Candida infections in various animal models, including a neutropenic murine model of disseminated candidiasis. [, , ]

Q10: What about this compound's activity against Aspergillus species?

A10: While this compound exhibits excellent in vitro activity against Aspergillus species, its in vivo activity is less pronounced. [, ] Studies suggest that it primarily reduces the angioinvasive potential of Aspergillus rather than demonstrating outright fungicidal activity. []

Q11: How does this compound perform against Candida biofilms compared to other antifungals?

A12: In a study comparing this compound to Liposomal Amphotericin B against Candida parapsilosis catheter infections using an antifungal-lock technique, this compound showed significantly higher activity. []

Q12: Have any resistance mechanisms to this compound been identified in Candida species?

A13: Yes, mutations in the FKS1 and FKS2 genes, which encode the catalytic subunits of 1,3-β-D-glucan synthase, have been linked to this compound resistance in Candida species. [, ]

Q13: Does this compound exhibit significant drug interactions?

A14: this compound is not a substrate, inhibitor, or inducer of the cytochrome P450 enzyme system and undergoes chemical degradation, resulting in minimal clinically significant drug interactions. [, , ]

Q14: What are the challenges of delivering this compound to the central nervous system?

A15: this compound and micafungin concentrations in cerebrospinal fluid (CSF) are significantly lower than those in plasma, posing a challenge for treating central nervous system infections. [] The concentrations of these antifungals in CSF are often lower than the minimum inhibitory concentrations of many pathogenic Candida strains. []

Q15: Can this compound be used as a surrogate marker for Caspofungin susceptibility in Candida species?

A16: Research suggests that this compound can be used as a reliable surrogate marker to predict Caspofungin susceptibility in Candida species. [] This is particularly useful because of the high interlaboratory variation often observed in Caspofungin MIC values. []

Q16: What analytical methods are commonly used to measure this compound concentrations?

A17: High-performance liquid chromatography (HPLC) is a common method used to measure this compound concentrations in various matrices, including plasma, vitreous humor, and tissue samples. [, ]

Q17: Is this compound generally well-tolerated?

A18: Clinical trials and post-marketing surveillance indicate that this compound is generally well-tolerated in both adults and pediatric patients, with a favorable safety profile. [, , ]

Q18: What are some alternative antifungal agents in the echinocandin class?

A19: Caspofungin and Micafungin are other echinocandin antifungal agents with similar mechanisms of action to this compound. [] While their in vitro and in vivo activities may vary against certain Candida species, they provide alternative treatment options for invasive fungal infections. []

Q19: Has research explored the cost-effectiveness of this compound compared to other antifungals?

A20: A study in Turkey evaluating the cost-effectiveness of this compound versus Fluconazole for treating invasive candidiasis found that while this compound had a higher upfront cost, it was associated with longer life expectancy, making it potentially cost-effective from the perspective of the Turkish healthcare system. [] Another study in Italy also indicated potential cost savings when using this compound in place of other antifungals according to approved indications. []

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